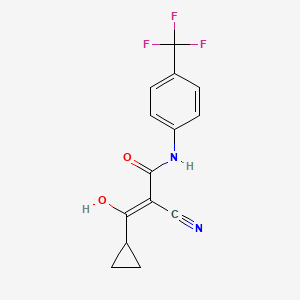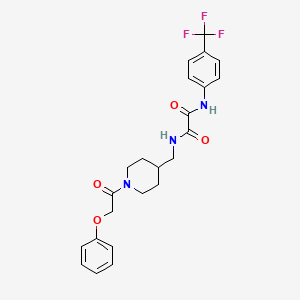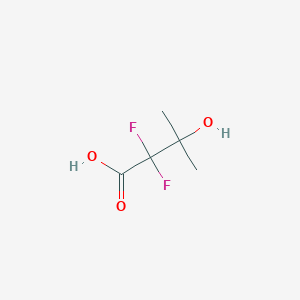
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a 3,5-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions . The quinolin-4-one moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl and oxadiazole groups could impact the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
I have conducted several searches to gather information about the compound “TCMDC-125155”, also known as “3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one”. However, there is limited specific information available online regarding this compound’s scientific research applications.
The available information suggests that compounds with similar structures have been explored for their potential antimalarial activity. For instance, compounds like “TCMDC-125133” and “TCMDC-135051” have been mentioned in relation to antimalarial research . These compounds feature a quinazolinedione pharmacophore and have shown promising activity and low toxicity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of TCMDC-125155, also known as 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one, is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125155 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the molecule . This interaction results in the inhibition of PfCLK3, disrupting the parasite’s RNA splicing process and ultimately leading to its death .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125155 affects the RNA splicing pathway of the malaria parasite . This disruption in the parasite’s RNA processing machinery leads to downstream effects that are detrimental to the survival of the parasite .
Pharmacokinetics
The compound has been described as having low nanomolar potency and maintaining its efficacy in parasites even when washed out 6 hours after exposure . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
The inhibition of PfCLK3 by TCMDC-125155 leads to the death of the malaria parasite . The compound has been shown to have potent activity in both recombinant protein and P. falciparum killing assays . It also demonstrates improved kinase selectivity relative to other compounds, suggesting a more targeted effect .
Action Environment
The compound’s maintained efficacy after washout suggests that it may be stable under various conditions
Eigenschaften
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-4-24-12-17(19(25)16-7-5-6-8-18(16)24)21-22-20(23-28-21)13-9-14(26-2)11-15(10-13)27-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAMJYVRMDHPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)
![tert-Butyl (1S*,4R*)-4-[(S)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3004021.png)
![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)
![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)
![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)